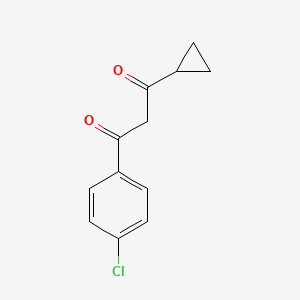

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

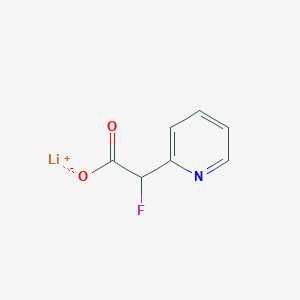

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione is a useful research compound. Its molecular formula is C12H11ClO2 and its molecular weight is 222.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Agents

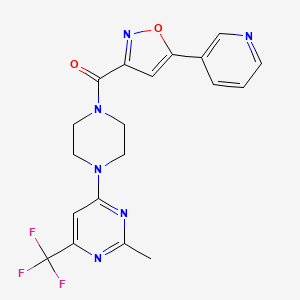

A study by Sheikh, Ingle, and Juneja (2009) demonstrated the synthesis of compounds closely related to 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione, focusing on their antibacterial efficacy against gram-negative and gram-positive bacteria. This research highlights the potential of such compounds in developing novel antibacterial drugs, indicating a significant application in medical and pharmaceutical research (Sheikh, Ingle, & Juneja, 2009).

Photocyclization to Flavones

Košmrlj and Šket (2007) explored the photochemical behavior of compounds similar to this compound, observing that their cyclization to flavones was a primary reaction pathway under specific conditions. This study suggests the importance of such compounds in the synthesis of flavones, which are valuable in various applications, including as antioxidants and in cancer prevention (Košmrlj & Šket, 2007).

Molecular Structure and Properties

Research on the structures and properties of similar β-diketones was conducted by Emsley, Freeman, Hursthouse, and Bates (1987), revealing insights into their cis-diketo conformations and the implications for chemical reactivity and stability. Understanding the molecular structure and thermal properties of these compounds is crucial for their application in synthetic chemistry and material science (Emsley, Freeman, Hursthouse, & Bates, 1987).

Photochemical Reaction Mechanisms

Wang, Guo, Wang, and Ma (2021) investigated the photochemical reaction mechanisms of dibenzoylmethane (DBM) derivatives, including compounds structurally related to this compound. Their findings provide valuable insights into the photocyclization reactions and the effect of substituents on these processes, relevant for the design of photo-responsive materials and in photopharmacology (Wang, Guo, Wang, & Ma, 2021).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various biological targets . For instance, some pyrazole derivatives, which share a similar structure, have been found to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biological activity of the target.

Biochemical Pathways

For instance, some pyrazole derivatives have been found to exhibit antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with significant suppression .

Action Environment

Similar compounds have been found to be stable in aqueous solution in the dark at various ph levels . This suggests that the compound may also exhibit stability under various environmental conditions.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEQJXIECDXYCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164342-65-8 |

Source

|

| Record name | 1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2859504.png)

![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)

![N,N-diethyl-3-(3-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2859511.png)

![N-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)